

# Spectroscopic Profile of N-Phenylmaleamic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *N-Phenylmaleamic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Phenylmaleamic acid**, a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. This document presents Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and workflow visualizations to support research and development activities.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **N-Phenylmaleamic acid** (CAS No: 555-59-9, Molecular Formula:  $C_{10}H_9NO_3$ , Molecular Weight: 191.18 g/mol ).[\[1\]](#)

## Infrared (IR) Spectroscopy

The infrared spectrum of **N-Phenylmaleamic acid** reveals characteristic absorption bands corresponding to its principal functional groups. The data presented in Table 1 was obtained from the gas-phase spectrum available in the NIST/EPA Gas-Phase Infrared Database.[\[2\]](#)

Table 1: Infrared (IR) Spectral Data of **N-Phenylmaleamic Acid**

Wavenumber (cm <sup>-1</sup> )	Assignment
~3500-2500	O-H stretch (carboxylic acid, broad)
~3300	N-H stretch (amide)
~3100-3000	C-H stretch (aromatic and vinyl)
~1700	C=O stretch (carboxylic acid and amide I)
~1600	C=C stretch (aromatic)
~1540	N-H bend (amide II)
~1250	C-O stretch (carboxylic acid)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **N-Phenylmaleamic acid**. The following data is based on typical chemical shift ranges and available spectral data.

The proton NMR spectrum of **N-Phenylmaleamic acid**, typically run in a solvent like DMSO-d<sub>6</sub>, exhibits distinct signals for the aromatic, vinyl, amide, and carboxylic acid protons.

Table 2: <sup>1</sup>H NMR Spectral Data of **N-Phenylmaleamic Acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	1H	COOH
~10.0	Singlet	1H	NH
~7.6	Multiplet	2H	Aromatic (ortho-protons)
~7.3	Multiplet	2H	Aromatic (meta-protons)
~7.1	Multiplet	1H	Aromatic (para-proton)
~6.4	Doublet	1H	Vinyl CH
~6.2	Doublet	1H	Vinyl CH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 3:  $^{13}\text{C}$  NMR Spectral Data of **N-Phenylmaleamic Acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~168	C=O (Carboxylic acid)
~165	C=O (Amide)
~138	Aromatic C (quaternary)
~132	Vinyl CH
~130	Vinyl CH
~129	Aromatic CH
~124	Aromatic CH
~120	Aromatic CH

Note: This data is based on typical chemical shift values for the functional groups present. Experimental data for **N-Phenylmaleamic acid** is not consistently available in the searched databases.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **N-Phenylmaleamic acid** results in the formation of a molecular ion and several characteristic fragment ions. The data is sourced from the NIST Mass Spectrometry Data Center.[\[3\]](#)

Table 4: Mass Spectrometry Data (EI) of **N-Phenylmaleamic Acid**

m/z	Relative Intensity (%)	Proposed Fragment
191	~40	[M] <sup>+</sup> (Molecular Ion)
173	~10	[M - H <sub>2</sub> O] <sup>+</sup>
146	~5	[M - COOH] <sup>+</sup>
119	~100	[C <sub>6</sub> H <sub>5</sub> NHCO] <sup>+</sup>
93	~80	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup>
77	~30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic analysis of **N-Phenylmaleamic acid**.

### Synthesis of N-Phenylmaleamic Acid

**N-Phenylmaleamic acid** is typically synthesized via the reaction of maleic anhydride with aniline.

Procedure:

- Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or dichloromethane, in a flask equipped with a stirrer.
- Slowly add a solution of aniline in the same solvent to the maleic anhydride solution while stirring.
- The reaction is exothermic and results in the precipitation of **N-Phenylmaleamic acid** as a solid.
- Continue stirring for a specified period at room temperature to ensure the completion of the reaction.
- Collect the solid product by suction filtration.
- Wash the product with the solvent to remove any unreacted starting materials.
- Dry the purified **N-Phenylmaleamic acid**.

### IR Spectroscopy

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Solid):

- Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

- KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

#### Data Acquisition:

- Record a background spectrum of the empty sample holder or the pure KBr pellet.
- Place the sample in the spectrometer's sample compartment.
- Acquire the IR spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

## NMR Spectroscopy

Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

#### Sample Preparation:

- Dissolve 5-10 mg of the **N-Phenylmaleamic acid** sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.
- Transfer the solution to a clean NMR tube.

#### Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum, followed by the <sup>13</sup>C NMR spectrum.
- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

## Mass Spectrometry

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

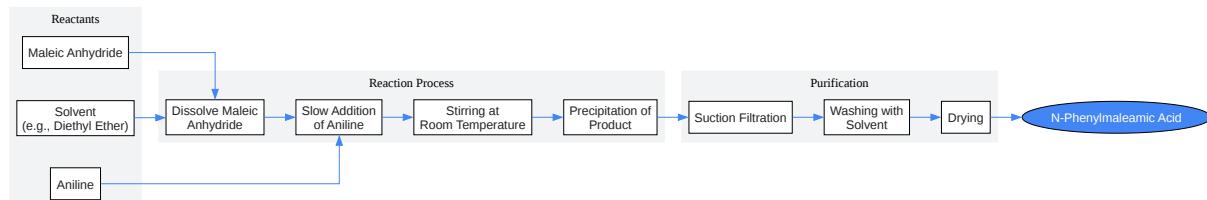
- Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.
- Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to mass analysis.

Data Acquisition:

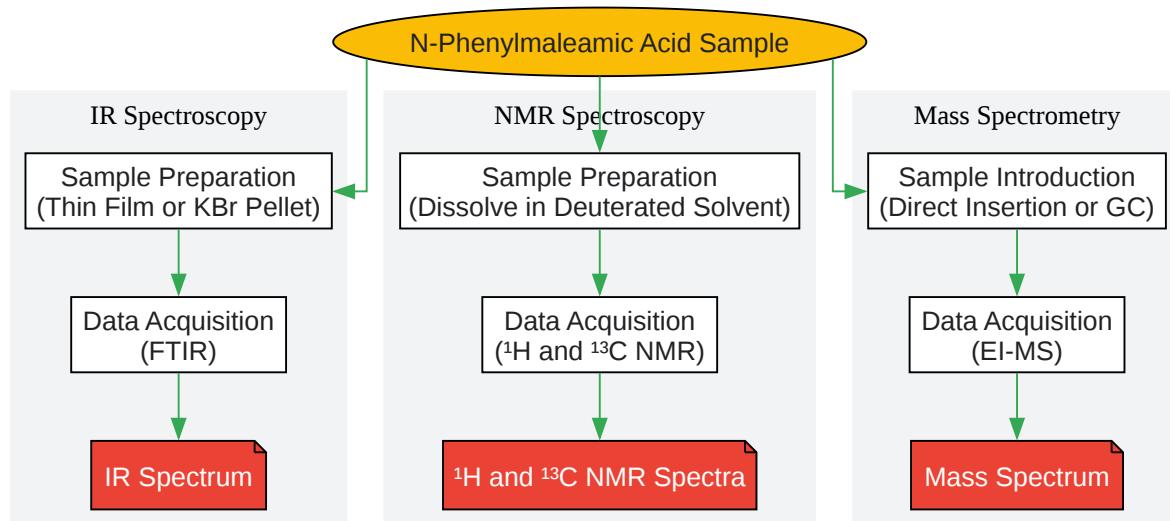
- Introduce the sample into the high-vacuum ion source.
- Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Accelerate the resulting ions into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detect the ions to generate the mass spectrum.

## Visualized Workflows

The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows described in this guide.

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Caption: Synthesis workflow for **N-Phenylmaleamic acid**.

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Caption: Spectroscopic analysis workflow.

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## References

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- 2. N-Phenylmaleamic acid [webbook.nist.gov]
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- 4. To cite this document: BenchChem. [Spectroscopic Profile of N-Phenylmaleamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147418#spectroscopic-data-for-n-phenylmaleamic-acid-ir-nmr-mass-spec>

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